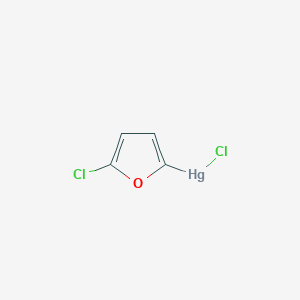
Mercury, chloro(5-chloro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, chloro(5-chloro-2-furanyl)- is a chemical compound that contains mercury and a chloro-substituted furan ring
Métodos De Preparación
The synthesis of Mercury, chloro(5-chloro-2-furanyl)- typically involves the reaction of mercury(II) chloride with 5-chloro-2-furanol under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Mercury, chloro(5-chloro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of mercury metal and other reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Mercury, chloro(5-chloro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various mercury-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacturing of certain industrial products, including catalysts and sensors.
Mecanismo De Acción
The mechanism of action of Mercury, chloro(5-chloro-2-furanyl)- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of mercury for sulfur atoms.
Comparación Con Compuestos Similares
Mercury, chloro(5-chloro-2-furanyl)- can be compared with other mercury-containing compounds, such as:
Mercury(II) chloride: A common mercury compound used in various chemical reactions.
Mercury(II) acetate: Another mercury compound with applications in organic synthesis.
Mercury(II) nitrate: Used in analytical chemistry and as a reagent in various reactions.
The uniqueness of Mercury, chloro(5-chloro-2-furanyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other mercury compounds.
Propiedades
Número CAS |
3403-83-6 |
|---|---|
Fórmula molecular |
C4H2Cl2HgO |
Peso molecular |
337.55 g/mol |
Nombre IUPAC |
chloro-(5-chlorofuran-2-yl)mercury |
InChI |
InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1 |
Clave InChI |
JVTFGSKQKCDLRK-UHFFFAOYSA-M |
SMILES canónico |
C1=C(OC(=C1)[Hg]Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




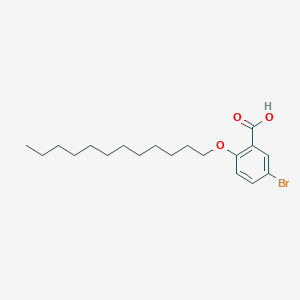

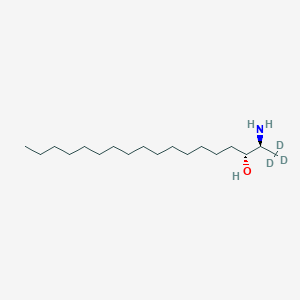
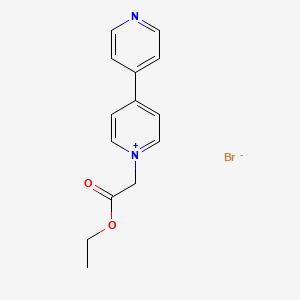
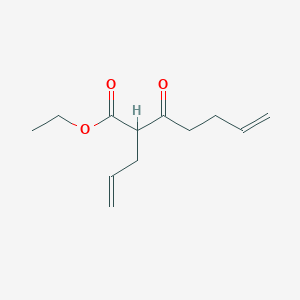

![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
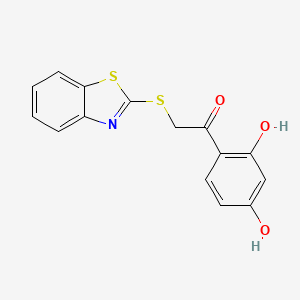
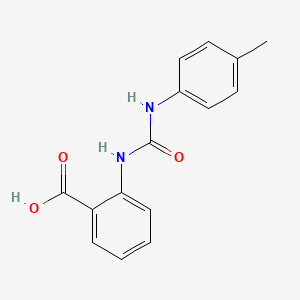
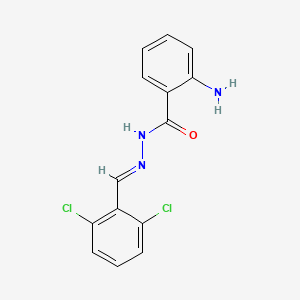

![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
